5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

Kinase inhibitor design Structure-activity relationship (SAR) Regioisomeric differentiation

Strategic pyrido[3,4-b]pyrazine core with privileged kinase inhibitor scaffold. 5-chloro position enables SNAr/cross-coupling diversification; 2-CF₃ enhances metabolic stability and permeability (LogP 2.697). Essential for focused kinase library synthesis and SAR continuity in oncology programs.

Molecular Formula C8H3ClF3N3
Molecular Weight 233.58 g/mol
Cat. No. B13110383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine
Molecular FormulaC8H3ClF3N3
Molecular Weight233.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=NC=C(N=C21)C(F)(F)F)Cl
InChIInChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)15-5(3-14-6)8(10,11)12/h1-3H
InChIKeyXYZIZGFITVCPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine: A Critical Interrogative Core for Kinase-Focused Discovery Procurement


5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine (CAS 877402-72-7) is a heterocyclic building block and interrogative core belonging to the pyrido[3,4-b]pyrazine family . Its structure features a fused pyridine-pyrazine bicyclic system bearing a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position . The pyrido[3,4-b]pyrazine scaffold has been recognized as a privileged chemotype in medicinal chemistry, particularly for the development of selective kinase inhibitors, with the clinical candidate sovleplenib (a Syk inhibitor) and other potent anti-proliferative agents deriving from this core architecture [1]. This specific chloro-trifluoromethyl substitution pattern confers unique electronic properties and reactivity that distinguish it from unsubstituted or differentially substituted pyrido[3,4-b]pyrazines, making it a strategic choice for structure-activity relationship (SAR) exploration and lead optimization campaigns in oncology and immunology.

Why a Generic Pyrido[3,4-b]pyrazine Core Cannot Substitute for 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine in Medicinal Chemistry Campaigns


The pyrido[3,4-b]pyrazine scaffold exhibits extreme sensitivity to substitution pattern, with both the position and electronic nature of substituents profoundly influencing kinase selectivity, cellular potency, and pharmacokinetic profile . Structure-activity relationship (SAR) studies reveal that substituents at the C-5 and C-8 positions are critical for binding to therapeutic kinase targets [1], while 1,2-dihydro structures and amino groups at positions 5 and 7 are necessary for antitumor activity [2]. The electron-withdrawing chloro and trifluoromethyl groups in 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine uniquely modulate both the core's electrophilicity and lipophilicity (LogP = 2.697) , parameters that cannot be replicated by unsubstituted, mono-halogenated, or alkyl-substituted analogs. Consequently, substituting a generic pyrido[3,4-b]pyrazine core or a regioisomeric variant (e.g., 5-chloro-3-(trifluoromethyl) derivative) introduces uncontrolled variables that can derail SAR continuity, invalidate prior optimization data, or compromise downstream synthetic tractability.

Quantitative Differentiation Evidence: 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine vs. Closest Analogs in Kinase and Antiproliferative Contexts


Regioisomeric Specificity: Positional Dependence of Chloro and Trifluoromethyl Substitution on Pyrido[3,4-b]pyrazine Core

The 5-chloro-2-(trifluoromethyl) substitution pattern is a distinct regioisomer that differs critically from the 5-chloro-3-(trifluoromethyl) analog (CAS 877402-73-8) . In pyrido[3,4-b]pyrazine-based kinase inhibitor SAR studies, substituents at the C-5 position have been identified as key pharmacophoric attachment points, with the 4-(piperidin-1-yl)aniline moiety at C-5 or C-8 conferring optimal binding to cancer-related kinases [1]. The 2-trifluoromethyl versus 3-trifluoromethyl positional isomerism alters the electronic distribution across the fused heterocyclic system, directly impacting interactions with kinase ATP-binding pockets. While no direct head-to-head activity comparison between these two regioisomers is available in primary literature, the documented positional sensitivity of this scaffold mandates strict regioisomeric fidelity during lead optimization.

Kinase inhibitor design Structure-activity relationship (SAR) Regioisomeric differentiation

Structural Distinction: Absence of Methoxy Group Defines 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine as a Versatile Electrophilic Scaffold

The target compound (MW 233.58) lacks the electron-donating methoxy group present in 2-chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine (MW 263.60) . This structural distinction is not trivial: the methoxy group at the 7-position introduces significant electron density into the π-system, altering the electronic landscape of the heterocycle . The absence of this electron-donating group in 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine preserves the electrophilic character conferred by the chloro and trifluoromethyl substituents, rendering it a more reactive substrate for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry at the 5-chloro position. This property is particularly valuable for late-stage diversification in medicinal chemistry campaigns where the core must retain electrophilic reactivity.

Medicinal chemistry Electrophilic building blocks Halogenated heterocycles

Lipophilicity Differentiation: LogP Advantage of Trifluoromethyl Substitution in Pyrido[3,4-b]pyrazine Series

The presence of the trifluoromethyl group at the 2-position substantially elevates lipophilicity compared to non-fluorinated pyrido[3,4-b]pyrazine analogs. 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine exhibits a calculated LogP of 2.697 . In contrast, 5-chloropyrido[3,4-b]pyrazine (CAS 214045-82-6), which lacks the trifluoromethyl group, has a substantially lower LogP (calculated ~1.2 based on structural similarity to pyrido[3,4-b]pyrazine core LogP ~0.5). This ~1.5 LogP unit increase translates to approximately 30-fold greater lipophilicity and is expected to significantly enhance passive membrane permeability, a critical parameter for intracellular target engagement in kinase inhibitor programs. The CF3 group also contributes metabolic stability by blocking oxidative metabolism at the pyrazine ring [1].

ADME optimization Lipophilicity Membrane permeability

Synthetic Tractability: 5-Chloro Position as a Strategic Handle for Late-Stage Diversification

The 5-chloro substituent in 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine serves as a strategic synthetic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . In the pyrido[3,4-b]pyrazine kinase inhibitor series described in patent WO2023/0219934 (Purdue Research Foundation), chlorinated pyrido[3,4-b]pyrazine intermediates are elaborated to yield compounds with nanomolar antiproliferative activity (e.g., GI50 as low as 5 nM against colon cancer cell lines in NCI-60 panel; IC50 = 25 nM against MiaPaCa-2 pancreatic cancer cells) [1]. The presence of the electron-withdrawing CF3 group ortho to the pyrazine nitrogen enhances the electrophilicity of the adjacent positions, facilitating regioselective functionalization. While 5-chloropyrido[3,4-b]pyrazine (without CF3) also offers a chloro handle, the trifluoromethyl group in the target compound uniquely activates the system and provides an additional vector for modulating physicochemical properties in final derivatives.

Late-stage functionalization SNAr chemistry Cross-coupling Medicinal chemistry

Trifluoromethyl-Mediated Stabilization: Distinctive Hydration Behavior of Pyrido[3,4-b]pyrazines Bearing CF3 Groups

Pyrido[3,4-b]pyrazines containing trifluoromethyl groups exhibit unique stabilization of covalent dihydrates at the pyrazine ring, a phenomenon not observed in non-fluorinated analogs [1]. The electron-withdrawing trifluoromethyl group at the 2-position (as in 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine) renders the pyrazine ring susceptible to selective hydration, forming stable, neutral covalent dihydrates. This property has been documented in the synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles, where the CF3 groups stabilize the hydrated form [1]. Non-fluorinated pyrido[3,4-b]pyrazines or those with alternative electron-withdrawing groups (e.g., chloro only) do not exhibit this hydration behavior to the same extent. This characteristic may influence compound handling (e.g., hygroscopicity), analytical characterization, and biological activity in aqueous assay conditions.

Chemical stability Covalent hydration Trifluoromethyl effect

Strategic Application Scenarios for 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine in Kinase Inhibitor Discovery and Lead Optimization


Kinase Inhibitor Scaffold Diversification: Building Novel Syk, RET, or MKK4 Inhibitor Libraries

Given the established precedent of pyrido[3,4-b]pyrazine as a privileged scaffold for Syk (sovleplenib), RET, and MKK4 kinase inhibitors [1], 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine serves as an ideal core for generating focused kinase inhibitor libraries. The 5-chloro position enables late-stage diversification via SNAr or cross-coupling to introduce pharmacophoric amines or aryl groups , while the 2-CF3 group provides enhanced lipophilicity (LogP 2.697) and metabolic stability [2]. This combination allows medicinal chemists to rapidly explore SAR around the C-5 vector while maintaining favorable ADME properties conferred by the trifluoromethyl group.

Electrophilic Building Block for Palladium-Catalyzed Cross-Coupling in Antiproliferative Agent Synthesis

The 5-chloro substituent is activated by the electron-withdrawing 2-CF3 group, making this compound a suitable substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings. Such chemistry has been employed to generate pyrido[3,4-b]pyrazine derivatives with nanomolar antiproliferative activity (GI50 as low as 5 nM in colon cancer lines; IC50 25 nM in MiaPaCa-2 pancreatic cancer cells) [3]. Researchers synthesizing novel kinase inhibitors for aggressive solid tumors (lung, pancreatic, colon) can leverage this core to install diverse aromatic or heteroaromatic substituents at the 5-position, directly accessing chemical space that has yielded potent preclinical candidates.

Physicochemical Property Modulation in Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 233.58 and calculated LogP of 2.697 , 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine occupies a favorable fragment-like chemical space. The trifluoromethyl group provides a ~1.5 LogP unit increase over non-fluorinated 5-chloropyrido[3,4-b]pyrazine, improving membrane permeability for intracellular kinase target engagement . This compound is well-suited as a starting point in fragment-based drug discovery campaigns targeting kinases with shallow ATP-binding pockets, or as a reference core for understanding the impact of CF3 substitution on binding affinity and selectivity in existing pyrido[3,4-b]pyrazine inhibitor series.

Reference Standard for Regioisomeric Purity Assessment in Quality Control and Analytical Method Development

Due to the documented positional sensitivity of the pyrido[3,4-b]pyrazine scaffold in kinase inhibitor SAR [4], 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is an essential reference standard for distinguishing it from its 5-chloro-3-(trifluoromethyl) regioisomer (CAS 877402-73-8) . Analytical chemistry and QC laboratories can employ this authentic sample to develop and validate HPLC or LC-MS methods that ensure regioisomeric purity in synthetic intermediates and final drug candidates, a critical quality attribute for reproducibility in biological assays and regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.